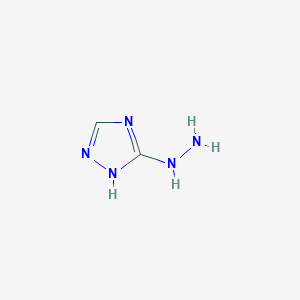

3-hydrazinyl-4H-1,2,4-triazole

Übersicht

Beschreibung

3-hydrazinyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring with a hydrazinyl group attached to the third position

Wirkmechanismus

Target of Action

The primary target of 3-hydrazinyl-4H-1,2,4-triazole, also known as 1H-1,2,4-triazol-5-ylhydrazine or 3-hydrazino-1,2,4-triazole, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the nervous system. Inhibition of AChE leads to an increase in acetylcholine concentration, affecting neuronal signaling .

Mode of Action

This compound interacts with AChE by inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine, which can affect various neurological processes .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .

Pharmacokinetics

The compound’s polar character may improve its solubility, potentially enhancing its bioavailability .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels. This can result in enhanced neuronal signaling and potential effects on cognition and memory . The compound’s action may also have implications for the management of neurodegenerative diseases .

Biochemische Analyse

Biochemical Properties

Derivatives of hydrazinyl 1,2,4-triazoles have been studied as potential acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are used in the treatment of conditions such as Alzheimer’s disease .

Cellular Effects

For example, nitrogen-rich salts of 3-hydrazino-4-amino-1,2,4-triazole have been synthesized and characterized for their potential use in energetic applications .

Molecular Mechanism

Similar compounds have been shown to interact with enzymes such as acetylcholinesterase, suggesting that 3-hydrazinyl-4H-1,2,4-triazole may also interact with enzymes or other biomolecules .

Temporal Effects in Laboratory Settings

Similar compounds have been synthesized and characterized for their thermal stability, suggesting that this compound may also exhibit stability under certain conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-4H-1,2,4-triazole typically involves the reaction of hydrazine with formic acid and formamide. The reaction is carried out at elevated temperatures, typically between 140°C to 220°C . Another method involves the annulation of nitriles with hydrazines under base-mediated conditions, which can be expanded to a wide range of triazoles in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often involve the direct preparation from hydrazine and formamide at high temperatures, ensuring high yields and purity . These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydrazinyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydrazinyl group.

Substitution: The triazole ring allows for various substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride for activation, and microwave-induced cyclodehydration for one-pot synthesis . Other reagents include 2,3-dichloro-1,4-naphthoquinone for specific substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

3-hydrazinyl-4H-1,2,4-triazole has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-bromo-1H-1,2,4-triazole

- 3-bromo-4H-1,2,4-triazole

- 5-bromo-1H-1,2,4-triazole

Uniqueness

3-hydrazinyl-4H-1,2,4-triazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

IUPAC Name |

1H-1,2,4-triazol-5-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c3-6-2-4-1-5-7-2/h1H,3H2,(H2,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPVUJPATHTDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38767-33-8 | |

| Record name | 3-hydrazinyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary applications of 3-hydrazino-1,2,4-triazole in chemical synthesis?

A1: 3-Hydrazino-1,2,4-triazole serves as a versatile building block in organic synthesis, particularly for constructing fused heterocyclic systems like triazolotriazines. It reacts with various bielectrophilic reagents, such as benzil [, , ] or cyanogen bromide [], leading to the formation of these complex structures. The choice of reaction conditions and the nature of the electrophile can significantly influence the regioselectivity of the cyclization process, yielding different isomers [, ].

Q2: How does the structure of 3-hydrazino-1,2,4-triazole lend itself to the creation of energetic materials?

A2: The molecule possesses a high nitrogen content due to the presence of multiple nitrogen atoms within the triazole and hydrazine moieties. This characteristic is desirable in energetic materials as it contributes to a higher heat of formation and improved detonation performance. Researchers have successfully synthesized divalent energetic salts using 4-amino-3-hydrazino-1,2,4-triazole (AHT) [], demonstrating its potential in this field.

Q3: Can 3-hydrazino-1,2,4-triazole act as a ligand in coordination chemistry?

A3: Yes, studies have shown that 4-amino-3-hydrazino-1,2,4-triazole hydrochloride (LH) can function as a ligand, forming complexes with transition metals like Co(II), Ni(II), and Cu(II) []. These complexes exhibit a ML2.2H2O stoichiometry, where L represents the deprotonated ligand. Characterization techniques like infrared and electronic spectroscopy, along with magnetic susceptibility measurements, have provided insights into the structural and electronic properties of these complexes, suggesting a distorted octahedral geometry around the metal center [].

Q4: Have any studies explored the use of 3-hydrazino-1,2,4-triazole derivatives in nucleoside synthesis?

A4: Yes, researchers have successfully synthesized novel 1,2,4-triazolo[3,4-c]-1,2,4-triazole nucleosides using a 3-hydrazino-1,2,4-triazole derivative as the starting material []. This involved a multistep synthetic route involving ribosylation, hydrazone formation, and cyclization reactions. This research highlights the potential of utilizing 3-hydrazino-1,2,4-triazole derivatives in medicinal chemistry for developing novel nucleoside analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)

![rac-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2925094.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)

![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2925104.png)

![1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2925106.png)